Methods
The synthesis of Ftisadtsk generally employs solid-phase peptide synthesis (SPPS), a method that allows for the stepwise assembly of amino acids on a solid support. This technique facilitates the purification of the peptide after each coupling step, ensuring high purity levels in the final product.
Technical Details
Structure
Ftisadtsk is characterized by its unique amino acid sequence, which contributes to its specific binding properties to HER2 receptors. The molecular formula and weight can be derived from its sequence.
Data
Reactions
The primary chemical reactions involving Ftisadtsk pertain to its binding interactions with HER2 receptors. These reactions are crucial for mediating trastuzumab's therapeutic effects.
Technical Details
Process
Ftisadtsk functions by specifically binding to the HER2 receptor, inhibiting downstream signaling pathways that promote cancer cell proliferation and survival.
Data
Physical Properties
Chemical Properties
Scientific Uses
Ftisadtsk is primarily utilized in cancer research, particularly in studies focusing on HER2-positive breast cancer therapies. Its applications include:
FTISADTSK (CAS: 1431957-73-1) is a tryptic peptide derived from the heavy chain complementarity-determining region (CDR) of the therapeutic monoclonal antibody (mAb) trastuzumab. With the amino acid sequence Phe-Thr-Ile-Ser-Ala-Asp-Thr-Ser-Lys and a molecular weight of 969.05 g/mol (C₄₂H₆₈N₁₀O₁₆), it serves as a unique analytical surrogate for quantifying trastuzumab in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1] [4]. This peptide's role stems from its exclusivity to trastuzumab's variable domain, absence in endogenous human proteins, and consistent detectability in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes. Key attributes include:
Table 1: Key Physicochemical Properties of FTISADTSK
Property | Value |
---|---|
CAS Number | 1431957-73-1 (free base) |
Molecular Formula | C₄₂H₆₈N₁₀O₁₆ |
Molecular Weight | 969.05 g/mol |
Tryptic Peptide Sequence | FTISADTSK |
Origin (mAb) | Trastuzumab heavy chain (residues 68-76) |
Detection Sensitivity (LLOQ) | 0.25 μg/mL in serum |
The analytical power of FTISADTSK lies in its location within trastuzumab’s CDR, which confers epitope-specific uniqueness. Unlike framework-derived peptides, CDR sequences are distinct across mAbs, enabling FTISADTSK to differentiate trastuzumab from:
Methodological Validation:
Table 2: Selectivity Assessment of FTISADTSK Against Common Interferences
Potential Interference | Impact on FTISADTSK Quantification |
---|---|
Endogenous human IgGs | No cross-reactivity (BLAST-confirmed) |
Pertuzumab (anti-HER2 mAb) | Distinct surrogate peptide (FTLSVDR) |
Trastuzumab aggregates | Unaffected (quantifies monomeric form) |
Plasma matrix components | Removed via Protein A/Affimer cleanup |
FTISADTSK exemplifies three core principles for ideal surrogate peptide selection in mAb bioanalysis:
Table 3: Methodological Workflows Leveraging FTISADTSK for Trastuzumab Quantification
Workflow Step | Protocol | Role of FTISADTSK |
---|---|---|
Sample Enrichment | Protein A/Affimer bead capture from plasma | Isolates intact trastuzumab |
Digestion | Trypsin + 0.5% sodium deoxycholate, 10 mM DTT, 37°C overnight | Generates FTISADTSK from heavy chain |
LC-MS/MS Detection | C18 column (Polar Omega 100Å); 0.1% FA/ACN gradient; MRM m/z 485.2→608.3 | Quantifies via fragment ion peak area |
Data Analysis | Linear regression (1/x² weighting) with SIL internal standard | Corrects for process variability |
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